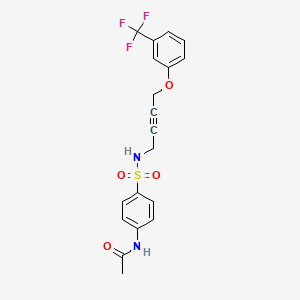

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide

Description

This compound features a phenylacetamide core substituted with a sulfamoyl group at the para position. The sulfamoyl nitrogen is further linked to a but-2-yn-1-yl chain bearing a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfamoyl group may contribute to hydrogen bonding and target binding affinity.

Properties

IUPAC Name |

N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFQDMVCBIYTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is typically synthesized through a multi-step organic synthesis process. The primary synthetic route involves:

Formation of the Trifluoromethylphenoxy Intermediate: : This involves the reaction of 3-(trifluoromethyl)phenol with suitable alkylating agents under controlled conditions to form the trifluoromethylphenoxy moiety.

Alkynylation: : The trifluoromethylphenoxy intermediate undergoes an alkynylation reaction with a but-2-ynyl halide to form an alkynyl-substituted intermediate.

Sulfamoylation: : The alkynyl-substituted intermediate is then reacted with sulfonamide derivatives under appropriate conditions to introduce the sulfamoyl group.

Acetylation: : Finally, the resultant compound is acetylated using acetic anhydride in the presence of a base to obtain this compound.

Industrial Production Methods

For industrial-scale production, the aforementioned synthetic route is optimized for cost-efficiency, yield, and purity. Key factors include the selection of catalysts, solvents, and reaction conditions to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, such as:

Oxidation: : This compound can be oxidized under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: : Reduction reactions can yield corresponding amines or other reduced derivatives.

Substitution: : The trifluoromethyl group can undergo electrophilic aromatic substitution reactions.

Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: : Use of reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or osmium tetroxide.

Reduction: : Use of reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: : Conditions vary based on the desired substitution, often involving strong acids or bases.

Hydrolysis: : Use of aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various trifluoromethyl-substituted derivatives.

Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide has several scientific research applications, including but not limited to:

Chemistry

Chemical Synthesis: : Used as an intermediate or a building block in the synthesis of more complex molecules.

Catalysis: : May serve as a ligand or a functional group in catalytic processes.

Biology

Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, which could be useful in various biochemical assays.

Protein Binding Studies: : Used in studying protein-ligand interactions due to its unique chemical structure.

Medicine

Drug Development: : Explored as a potential therapeutic agent due to its biological activity, including anti-inflammatory or anti-cancer properties.

Industry

Materials Science: : Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide exerts its effects is dependent on its interaction with molecular targets and pathways involved. It is believed to act by:

Binding to Enzymes: : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding or enzyme activity.

Pathway Modulation: : It may modulate specific biochemical pathways, leading to alterations in cellular processes.

Comparison with Similar Compounds

Sulfamoyl Phenylacetamide Derivatives

Compounds with sulfamoyl-linked phenylacetamide scaffolds are prevalent in medicinal and agrochemical research. Key analogs include:

Key Observations :

Trifluoromethyl-Substituted Analogs

The CF₃ group is a critical pharmacophore in agrochemicals and pharmaceuticals:

Key Observations :

- Diflufenican () utilizes a CF₃-phenoxy group for herbicidal activity, suggesting similar moieties in the target compound may confer pesticidal properties.

- The trifluoroacetyl group in indole derivatives () enhances bioactivity via electrophilic interactions, whereas the target’s CF₃-phenoxy group may improve membrane permeability.

Phenoxy-Linked Acetamides

Phenoxy groups are common in bioactive molecules:

Key Observations :

- Fluorinated phenoxy analogs () exhibit high synthetic yields (82%) and solid-state stability (melting points >70°C).

- The target’s 3-CF₃-phenoxy group may reduce metabolic degradation compared to fluorophenoxy analogs.

Biological Activity

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on current research findings.

1. Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group, a phenoxy moiety, and a sulfamoyl group attached to an acetamide backbone. Its molecular formula is , and it has a molecular weight of 395.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

2. Synthesis

The synthesis of this compound involves several steps:

- Formation of the Phenoxy Intermediate : The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is reacted with an appropriate alkyne.

- Coupling Reaction : The phenoxy intermediate is coupled with a but-2-yn-1-yl halide under basic conditions.

- Amidation : Finally, amidation occurs with an appropriate amine to yield the target compound.

3.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in specific studies . The mechanism of action is thought to involve inhibition of bacterial enzymes crucial for survival.

3.2 Anti-inflammatory Properties

Research has suggested that compounds containing sulfamoyl groups can inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory diseases . This inhibition could lead to reduced inflammation in conditions such as Alzheimer's disease and Parkinson's disease.

3.3 Cytotoxicity Studies

Cytotoxicity evaluations on human cell lines (e.g., HEK-293 cells) have demonstrated that certain derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

4. Case Studies

Case Study 1: Antitubercular Activity

In a study investigating novel antitubercular agents, several derivatives of similar compounds were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated significant inhibitory effects with IC90 values indicating effective concentrations for therapeutic use .

Case Study 2: Inhibition of NLRP3 Inflammasome

Another study focused on the anti-inflammatory potential of sulfamoyl-containing compounds, highlighting their ability to inhibit NLRP3 inflammasome activation in vitro. This suggests potential applications in treating chronic inflammatory conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Binding : The trifluoromethyl group may enhance binding affinity to various receptors, facilitating its therapeutic effects.

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its synthesis and potential applications in antimicrobial and anti-inflammatory therapies highlight its significance in medicinal chemistry.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.43 g/mol |

| Antimicrobial IC50 | 1.35 - 2.18 μM |

| Cytotoxicity (HEK-293 cells) | Non-toxic |

| Mechanism | Enzyme inhibition, receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.